1-(4,5-Dimethyl-2-oxazolyl)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dimethyl-2-oxazolyl)-2-propanone is a chemical compound with the molecular formula C7H9NO2. It is known for its unique structure, which includes an oxazole ring substituted with dimethyl groups.
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a dehydrating agent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-(4,5-Dimethyl-2-oxazolyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the oxazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dimethyl-2-oxazolyl)-2-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone involves its interaction with specific molecular targets. The oxazole ring plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
1-(4,5-Dimethyl-2-oxazolyl)-2-propanone can be compared with other similar compounds, such as:
Sulfamoxole: Known for its antibacterial properties, sulfamoxole contains a similar oxazole ring but with different substituents.
1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-2-ethyl-3-[4-(1-pyrrolidinyl)butyl]guanidine hydroiodide: This compound also features an oxazole ring and is used in different chemical contexts
The uniqueness of this compound lies in its specific structure and the versatility it offers in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H11NO2 |
---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)4-8-9-6(2)7(3)11-8/h4H2,1-3H3 |
InChI-Schlüssel |
DYICNCFMQYYXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.